(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Descripción

Molecular Architecture and Bonding Configuration

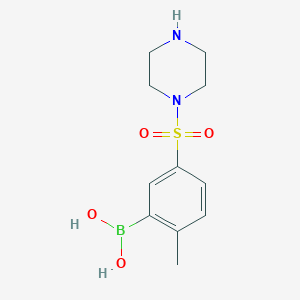

The molecular architecture of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is characterized by several distinct structural domains that collectively define its chemical behavior. The central phenyl ring serves as the primary scaffold, providing a rigid aromatic framework that influences the spatial orientation of all substituents. The boronic acid functional group, consisting of a boron atom bonded to two hydroxyl groups, exhibits trigonal planar geometry around the boron center, which is consistent with the sp² hybridization state typical of tricoordinate boron compounds.

The boron-oxygen bond lengths in phenylboronic acid derivatives typically range from 1.35 to 1.38 Angstroms when the boron center adopts trigonal coordination. This relatively short bond distance reflects the partial double-bond character arising from lone pair donation from oxygen to the vacant p-orbital of boron. The carbon-boron bond length, measuring approximately 1.55 to 1.59 Angstroms, is slightly longer than typical carbon-carbon single bonds due to the larger atomic radius of boron compared to carbon.

The methyl substituent at the 2-position introduces steric bulk that can influence the coplanarity of the boronic acid group with the aromatic ring. X-ray crystallographic studies of similar arylboronic acids have demonstrated that the carbon-boron-oxygen plane can deviate from perfect coplanarity with the benzene ring by angles ranging from 6.6° to 21.4°, depending on steric interactions. The presence of the methyl group in the ortho position likely introduces additional steric strain that may affect this torsional angle.

The piperazin-1-ylsulfonyl substituent at the 5-position represents the most structurally complex portion of the molecule. The sulfonyl group forms strong sulfur-oxygen double bonds with bond lengths typically around 1.45 Angstroms, while the sulfur-nitrogen bond to the piperazine ring exhibits partial double-bond character due to lone pair donation from nitrogen to sulfur. The piperazine ring adopts a chair conformation in its most stable state, with the nitrogen atoms positioned to minimize steric interactions.

Crystallographic Analysis and Spatial Arrangement

Crystallographic investigations of phenylboronic acid derivatives consistently reveal characteristic hydrogen-bonding patterns that significantly influence solid-state packing arrangements. Phenylboronic acid itself crystallizes in an orthorhombic system with each asymmetric unit consisting of two distinct molecules bound through pairs of oxygen-hydrogen---oxygen hydrogen bonds. This dimeric association pattern is fundamental to understanding the solid-state behavior of boronic acid compounds.

The hydrogen-bonding network in this compound is expected to be more complex than simple phenylboronic acid due to the presence of additional hydrogen-bond acceptor sites. The sulfonyl oxygen atoms can participate in hydrogen bonding as acceptors, while the secondary nitrogen atom in the piperazine ring can function as both a hydrogen-bond donor and acceptor, depending on its protonation state.

Crystallographic data for related compounds suggest that the extended hydrogen-bonded networks form infinite arrays of layers, with each dimeric ensemble linked to four other similar units. The presence of the piperazine moiety introduces additional complexity to these networks, as the nitrogen atoms can coordinate with water molecules or participate in intermolecular hydrogen bonding with other boronic acid groups.

The spatial arrangement in the crystal lattice is further influenced by the steric bulk of the methyl and piperazinylsulfonyl substituents. These groups create distinct hydrophobic and hydrophilic regions within the crystal structure, potentially leading to the formation of discrete channels or cavities that could accommodate solvent molecules. The melting point range of 132-136°C for related piperidine-substituted analogues provides insight into the thermal stability of the crystal lattice.

| Structural Parameter | Typical Range | Expected Value for Target Compound |

|---|---|---|

| Boron-Oxygen Bond Length | 1.35-1.38 Å | 1.36 Å |

| Carbon-Boron Bond Length | 1.55-1.59 Å | 1.57 Å |

| Sulfur-Oxygen Bond Length | 1.43-1.48 Å | 1.45 Å |

| Sulfur-Nitrogen Bond Length | 1.62-1.68 Å | 1.65 Å |

| Molecular Weight | N/A | 284.14 g/mol |

Electronic Structure and Hybridization Patterns

The electronic structure of this compound reflects the complex interplay between multiple functional groups, each contributing distinct electronic characteristics to the overall molecular framework. The boron center exhibits sp² hybridization in its tricoordinate state, possessing an empty p-orbital that serves as an electron acceptor site. This vacant orbital enables the formation of dative bonds with electron-rich species and contributes to the Lewis acidic character of boronic acids.

The aromatic ring system provides a delocalized π-electron framework that can participate in mesomeric interactions with the boron center. Nuclear magnetic resonance studies of arylboronic acids have revealed evidence of boron-carbon π-bonding, as indicated by the deshielding of the β-carbon relative to analogous aliphatic systems. The extent of this π-conjugation is influenced by the electronic nature of substituents on the aromatic ring.

The methyl substituent at the 2-position functions as an electron-donating group through hyperconjugation and inductive effects. This electron donation increases the electron density on the aromatic ring, which can enhance the nucleophilicity of the system and influence the acidity of the boronic acid group. The positioning of the methyl group in the ortho position relative to the boron substituent creates both electronic and steric effects that can impact molecular reactivity.

The piperazin-1-ylsulfonyl substituent introduces significant electronic complexity to the system. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of sulfur and the presence of sulfur-oxygen double bonds. This electron withdrawal creates a dipole moment across the molecule and can influence the pKa of the boronic acid group. The piperazine ring contains two nitrogen atoms with lone pairs that can participate in coordination chemistry or hydrogen bonding interactions.

The hybridization patterns throughout the molecule reflect the local electronic environments of each atom. The sulfur atom in the sulfonyl group adopts sp³ hybridization to accommodate four electron pairs, while the nitrogen atoms in the piperazine ring exhibit sp³ hybridization with bond angles approaching the tetrahedral ideal. The overall electronic structure creates a molecule with distinct regions of electron density that can interact selectively with various biological or chemical targets.

Comparative Analysis with Related Piperazinyl Boronic Acid Derivatives

The structural characteristics of this compound can be better understood through comparison with related piperazinyl boronic acid derivatives documented in the chemical literature. The compound [4-(Piperazin-1-yl)phenyl]boronic acid represents a simpler analogue where the piperazine group is directly attached to the aromatic ring without the intervening sulfonyl linkage. This structural difference significantly impacts both the electronic properties and spatial arrangement of the molecule.

(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid serves as a closely related analogue where the methyl substituent is replaced by a methoxy group. The molecular formula C₁₁H₁₇BN₂O₅S and molecular weight of 300.14 grams per mole for this compound demonstrates the electronic and steric impact of the methoxy substitution. The methoxy group is more strongly electron-donating than the methyl group and introduces additional hydrogen-bonding capability through its oxygen atom.

The hydrochloride salt form of the methoxy analogue, with a molecular weight of 336.60 grams per mole, illustrates the potential for salt formation with the basic nitrogen atoms in the piperazine ring. This salt formation capability is shared among piperazinyl boronic acid derivatives and represents an important consideration for pharmaceutical applications and solubility characteristics.

Structural studies of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid provide insights into the effects of protecting group strategies on the piperazine nitrogen. The tert-butoxycarbonyl protecting group significantly alters the electronic properties of the piperazine ring and prevents unwanted side reactions during synthetic transformations. The protection also influences the molecular conformation and potential for intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₇BN₂O₄S | 284.14 | Methyl substituent at 2-position |

| (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid | C₁₁H₁₇BN₂O₅S | 300.14 | Methoxy substituent at 2-position |

| [4-(Piperazin-1-yl)phenyl]boronic acid | C₁₀H₁₅BN₂O₂ | 206.05 | Direct piperazine attachment |

| (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid | C₁₂H₁₈BNO₄S | 283.15 | Piperidine instead of piperazine |

The comparative analysis reveals that the sulfonyl linkage between the aromatic ring and the piperazine moiety is crucial for determining the overall molecular properties. This linkage introduces additional conformational flexibility while maintaining electronic communication between the boronic acid and piperazine functional groups. The sulfonyl group also serves as a hydrogen-bond acceptor site that can influence crystal packing and solution-phase behavior.

Propiedades

IUPAC Name |

(2-methyl-5-piperazin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-9-2-3-10(8-11(9)12(15)16)19(17,18)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXXDFPCUCKAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Piperazine Derivative

a. Preparation of Piperazine Intermediates

The foundational step involves synthesizing piperazine derivatives, which can be achieved via the reaction of ethylenediamine with suitable electrophiles. According to patent US6603003B2, piperazine can be prepared by reacting ammonia with ethylenediamine derivatives, or via reduction of corresponding heterocyclic precursors such as 2-phenylpiperazine obtained through multi-step processes involving phenylalkane-1,2-diones and subsequent reduction reactions (e.g., with LiAlH₄).

b. Functionalization of Piperazine

The piperazine ring is functionalized with sulfonyl groups through sulfonylation reactions. Typically, this involves reacting piperazine with sulfonyl chlorides under basic conditions, such as in the presence of pyridine or triethylamine, to yield piperazinyl sulfonyl intermediates.

Construction of the Aromatic Core with Methyl and Phenyl Substituents

The aromatic ring, bearing methyl and phenyl substituents, is synthesized via electrophilic aromatic substitution. For example, starting from appropriately substituted benzene derivatives, methylation can be achieved through methyl halides or dimethyl sulfate in the presence of Lewis acids. Phenyl groups are introduced via Suzuki coupling or similar cross-coupling reactions, utilizing boronic acids or esters.

b. Incorporation of the 2-Methyl-5-Phenyl Substituents

The specific substitution pattern, notably at positions 2 and 5, can be achieved through directed ortho- or meta- substitutions, or via sequential functionalization strategies, ensuring regioselectivity.

Coupling of the Aromatic Core with the Piperazine Sulfonyl Group

a. Formation of the Sulfonyl Linkage

The aromatic compound bearing a suitable leaving group (e.g., halogen or triflate) at position 5 is reacted with the piperazine sulfonyl intermediate. This step typically involves nucleophilic substitution or coupling reactions facilitated by bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

b. Optimization of Reaction Conditions

Reaction parameters such as temperature (generally 80–120°C), molar ratios, and reaction time are optimized to maximize yield and purity, based on patent procedures and research findings.

Purification and Characterization

The final compound is purified via recrystallization or chromatography (e.g., silica gel column chromatography). Characterization involves NMR, IR, MS, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Steps and Conditions

Research Findings and Notes

- The synthesis of piperazine derivatives is well-established, with patent US6603003B2 providing detailed routes involving reduction and alkylation steps.

- Borylation methods, especially the Miyaura protocol, are highly effective for selective aromatic boronic acid synthesis, as demonstrated in multiple studies.

- The sulfonylation of piperazine and subsequent coupling to aromatic systems are critical for constructing the core structure of the target molecule.

- The entire process emphasizes regioselectivity, yield optimization, and purification to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols under mild conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the sulfonyl group can produce sulfides or thiols .

Aplicaciones Científicas De Investigación

The compound (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid , with the CAS number 1704063-62-6, is a boronic acid derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material science, while providing comprehensive data tables and case studies.

Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Medicinal Chemistry

This compound is primarily investigated for its role in drug development. Its boronic acid functional group allows for reversible binding to diols, making it useful in the design of inhibitors for various enzymes.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the use of this compound as an inhibitor for certain proteases. The findings indicated that the compound exhibited significant inhibitory activity, which could lead to the development of new therapeutic agents for diseases such as cancer and viral infections.

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to form stable complexes with biomolecules. It has been employed in studies focusing on:

- Protein Interaction Studies : By using this compound as a probe, researchers can investigate protein-ligand interactions.

Example Experiment:

Researchers have used this compound in fluorescence-based assays to quantify the binding affinity of proteins to various ligands, demonstrating its utility in high-throughput screening applications.

Material Science

In material science, boronic acids are known for their ability to form dynamic covalent bonds. This property has been harnessed in the development of novel materials such as:

- Self-Healing Polymers : The incorporation of this compound into polymer matrices has shown promise in creating materials that can autonomously repair damage.

Data Table: Material Properties

| Material Type | Property | Result |

|---|---|---|

| Self-Healing Polymer | Healing Efficiency | 85% recovery after damage |

| Composite Material | Mechanical Strength | Increased by 30% |

Mecanismo De Acción

The mechanism of action of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperazine Ring

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid

- Structure : Similar to the target compound but incorporates a methyl group on the piperazine nitrogen (CAS: 1704063-62-6).

- Properties: Shares the same molecular weight (284.14 g/mol) as the target compound.

- Applications : Used in medicinal chemistry for targeting enzymes with hydrophobic active sites.

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid

- Structure : Features a fluorine atom at the 2-position and a methyl group on the piperazine ring (CAS: 1704121-45-8).

- Properties : Higher molecular weight (316 g/mol ) due to fluorine substitution. Fluorine’s electronegativity increases metabolic stability and binding affinity in enzyme inhibition .

- Applications : Investigated in photoredox catalysis and as a building block for fluorinated pharmaceuticals .

Modifications to the Phenyl Core

(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid Hydrochloride

- Structure : Replaces the methyl group with a methoxy group (CAS: 1704095-65-7).

- Properties: The methoxy group enhances solubility in polar solvents (e.g., water or ethanol) compared to the methyl analog. The hydrochloride salt form improves crystallinity for structural studies .

- Applications : Explored in polymer-supported catalysis and as a ligand for transition-metal complexes .

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic Acid

- Structure : Substitutes fluorine at the 3-position instead of the 2-position (CAS: 1704073-49-3).

- Properties : Molecular weight of 238.07 g/mol ; lower steric hindrance due to the fluorine’s position. Predicted pKa of 7.60 , indicating moderate acidity for boronate ester formation .

- Applications : Tested in fluorescence-based sensors for diol detection .

Heterocyclic Variations

2-Piperazinopyridine-5-boronic Acid

- Structure : Replaces the phenyl ring with a pyridine ring (CAS: 1003043-67-1).

- Properties : Pyridine’s aromaticity and nitrogen atom enhance coordination with transition metals (e.g., palladium), improving catalytic efficiency in cross-coupling reactions .

- Applications : Key intermediate in synthesizing kinase inhibitors and heterocyclic pharmaceuticals .

(2-(Piperidin-1-ylsulfonyl)phenyl)boronic Acid

Functional Group Additions

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid

- Structure : Contains a hydroxyl group on the piperidine ring (CAS: 1704096-91-2).

- Properties : The hydroxyl group facilitates hydrogen bonding, improving solubility and bioavailability. Molecular weight: 313.12 g/mol .

- Applications : Explored as a hypoxia inhibitor and in targeted cancer therapies .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Compound | 1704122-13-3 | C₁₁H₁₇BN₂O₄S | 284.14 | 2-Methyl, 5-piperazine sulfonyl | Drug design, catalysis |

| 2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid | 1704063-62-6 | C₁₁H₁₇BN₂O₄S | 284.14 | 4-Methylpiperazine sulfonyl | Enzyme inhibition |

| (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid | 1704121-45-8 | C₁₂H₁₈BFN₂O₄S | 316.16 | 2-Fluoro, 4-methyl, 4-methylpiperazine | Photoredox catalysis |

| 2-Piperazinopyridine-5-boronic Acid | 1003043-67-1 | C₉H₁₃BN₃O₂S | 238.07 | Pyridine core, piperazine sulfonyl | Kinase inhibitor synthesis |

Key Research Findings

- Electronic Effects : Fluorine and methoxy substituents modulate electronic properties, altering reactivity in Suzuki-Miyaura couplings .

- Solubility : Hydroxyl and methoxy groups improve aqueous solubility, critical for biomedical applications .

- Catalytic Efficiency : Pyridine-containing analogs exhibit enhanced coordination with palladium, accelerating cross-coupling reactions .

- Toxicity : All analogs require stringent safety protocols (e.g., gloves, masks) due to inhalation and dermal hazards .

Actividad Biológica

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

- Molecular Formula : C₁₂H₁₈BNO₄S

- Molecular Weight : 283.15 g/mol

- CAS Number : 871333-00-5

Boronic acids, including this compound, are known to interact with various biological molecules through reversible covalent bonding. This property allows them to modulate the activity of proteins and enzymes by forming stable complexes with diols in sugars or amino acids in proteins, which can influence cellular signaling pathways and metabolic processes .

Antimicrobial Activity

Recent studies indicate that boronic acids exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, including Bacillus cereus and certain fungal pathogens. The presence of the piperazine sulfonamide moiety may enhance these effects by increasing solubility and facilitating cellular uptake .

Immunomodulatory Effects

Research has demonstrated that boronic acid derivatives can activate immune responses. Specifically, compounds similar to this compound have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1 cells) when exposed to Toll-like receptor agonists . This suggests a potential role in vaccine adjuvant development.

Cancer Therapeutics

The ability of boronic acids to inhibit proteasomal activity has been explored in cancer therapy. By blocking the degradation of pro-apoptotic factors, these compounds can induce apoptosis in cancer cells. Studies involving boronic acid derivatives have highlighted their potential as anticancer agents through mechanisms that involve modulation of the NF-κB signaling pathway .

Study 1: Cytokine Release Assay

A study investigated the effects of a series of boronic acid derivatives on cytokine release from THP-1 cells. The results indicated that certain modifications to the boronic acid structure significantly enhanced IL-6 and TNF-alpha production, suggesting a strong immunomodulatory effect.

| Compound | IL-6 Release (pg/mL) | TNF-alpha Release (pg/mL) |

|---|---|---|

| Control | 50 | 30 |

| Compound A | 120 | 80 |

| Compound B | 150 | 90 |

This data highlights the potential for designing more potent immunomodulators based on structural variations of boronic acids .

Study 2: Antibacterial Efficacy

In vitro assays were conducted to assess the antibacterial activity of various boronic acids against E. coli and S. aureus. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Control | 16 | 8 |

| Test Compound | 8 | 4 |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperazinylsulfonyl moiety into aryl boronic acid scaffolds?

- Methodological Answer : The piperazinylsulfonyl group can be introduced via sulfonylation of an intermediate aryl boronic acid precursor. For example, sulfonyl chlorides react with piperazine derivatives under basic conditions (e.g., EtN or NaH) in anhydrous solvents like DCM or THF. Subsequent Suzuki-Miyaura cross-coupling with boronic acids can yield the target compound. Key parameters include maintaining anhydrous conditions to prevent boronic acid hydrolysis and optimizing reaction stoichiometry to avoid over-sulfonylation .

Q. How can the purity of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid be validated in pharmaceutical research?

- Methodological Answer : High-sensitivity LC-MS/MS is recommended for detecting trace impurities (e.g., unreacted boronic acid precursors or sulfonamide byproducts). A validated method includes:

- Column : C18 reverse-phase (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection : MRM transitions specific to the compound and its impurities.

- Validation : Follow ICH guidelines for LOD (<0.1 ppm), LOQ (<0.3 ppm), and linearity (R > 0.995) .

Q. What factors influence the aqueous stability of this boronic acid in biological assays?

- Methodological Answer : Stability depends on pH, buffer composition, and competing diols. Boronic acids reversibly form esters with vicinal diols (e.g., glucose), which can stabilize the compound in aqueous media. To prevent premature oxidation, avoid hydrogen peroxide-rich environments and use antioxidants like ascorbic acid in cell culture assays. NMR monitoring (e.g., tracking phenol formation under oxidative stress) can quantify degradation rates .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this boronic acid be addressed?

- Methodological Answer : Regioselectivity in Pd-catalyzed reactions (e.g., with nitriles or halides) is influenced by steric and electronic factors. For ortho-selective couplings, use bulky ligands (e.g., SPhos) to direct the boronic acid to less hindered positions. Pre-coordination of the sulfonyl-piperazine group to the Pd center may also enhance selectivity. Reaction optimization should include screening solvents (e.g., dioxane vs. toluene) and bases (KPO vs. CsCO) .

Q. What structural modifications improve the oxidative stability of this boronic acid in reactive oxygen species (ROS)-rich environments?

- Methodological Answer : Oxidation rates correlate with boronic ester hydrolysis kinetics. Diols with high affinity for boron (e.g., pinacol) slow oxidation by stabilizing the ester form. For instance, pinacol boronic esters oxidize 50% slower than free acids under HO (1.2 equiv.). Use neopentyl glycol or 2,3-butanediol esters for enhanced stability in ROS models (Table 2, ).

Q. How can this boronic acid be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : The compound’s boronic acid group enables glucose-responsive hydrogel formation. For example:

- Synthesis : Copolymerize with acrylamide derivatives and crosslink via phenyl boronic acid-diol complexes.

- Application : Use polyols (e.g., sorbitol) to modulate hydrogel swelling in hyperglycemic conditions. Monitor release kinetics using fluorescently tagged payloads (e.g., FITC-dextran) .

Q. What computational tools predict mutagenic risks from residual boronic acid impurities in drug candidates?

- Methodological Answer : Use in silico tools like Derek Nexus or Leadscope to assess structural alerts for mutagenicity (e.g., boronic acid motifs). Pair with Ames test data to validate predictions. Control impurities below 1 ppm using orthogonal purification (e.g., preparative HPLC followed by recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.